molecular formula C9H9NO2 B145638 3,4-Dimethoxybenzonitrile CAS No. 2024-83-1

3,4-Dimethoxybenzonitrile

Cat. No.: B145638
CAS No.: 2024-83-1
M. Wt: 163.17 g/mol
InChI Key: OSEQIDSFSBWXRE-UHFFFAOYSA-N
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Description

1.1 Chemical Identity and Properties 3,4-Dimethoxybenzonitrile (CAS: 2024-83-1) is an aromatic nitrile derivative with methoxy substituents at the 3- and 4-positions of the benzene ring. Its molecular formula is C₉H₉NO₂, with a molar mass of 163.17 g/mol and a melting point of 68°C . The compound is commercially available with a purity of ≥95–98% and is widely used in organic synthesis, particularly in pharmaceutical and materials chemistry .

1.2 Synthesis Methods A high-yield synthesis route involves the Schmidt reaction of 3,4-dimethoxybenzaldehyde with azidotrimethylsilane (TMSN₃) in a hexafluoroisopropanol (HFIP)/acetonitrile (ACN) solvent system, catalyzed by triflic acid (TfOH). This method achieves 86% yield under mild conditions (room temperature, 20 min) . Alternative methods include nucleophilic aromatic substitution using organolithium reagents, as demonstrated in the synthesis of CDK9 inhibitors .

Preparation Methods

Catalytic Decarboxylation of 3,4-Dimethoxyphenylacetic Acid

Reaction Mechanism and Optimization

The Chinese patent CN110668972A introduces a one-step decarboxylation method using 3,4-dimethoxyphenylacetic acid, sodium nitrite, and ferric chloride (FeCl₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The mechanism involves FeCl₃-mediated generation of nitrogen-oxygen radicals, which cleave the C–C bond in phenylacetic acid to release CO₂ and form the nitrile . Key parameters include:

ParameterOptimal RangeImpact on Yield
Molar ratio (Acid:NaNO₂:FeCl₃)1:6–8:1–3Maximizes radical generation
Temperature50–70°CBalances kinetics and side reactions
Reaction time10–30 hoursEnsures complete decarboxylation

Under optimized conditions (50°C, 10 hours), this method achieves 82% yield with column chromatography purification .

Advantages Over Traditional Routes

  • Cost Efficiency : Raw materials are 60–70% cheaper than benzaldehyde or halogenated benzene precursors .

  • Safety : Avoids toxic reagents like phosphorus pentachloride used in amide dehydration .

  • Scalability : The single-step process reduces purification complexity, making it viable for industrial production .

Alkali Metal Halide-Mediated Demethylation

Two-Step Process for 3,4-Dihydroxybenzonitrile Derivatives

U.S. Patent 6790977 details a demethylation strategy where 3-methoxy-4-hydroxybenzonitrile reacts with lithium bromide (LiBr) or lithium chloride (LiCl) in DMF at 180°C . This method converts methoxy groups to hydroxyls via nucleophilic substitution, yielding 3,4-dihydroxybenzonitrile, which is remethylated to form 3,4-dimethoxybenzonitrile .

Critical Process Parameters:

  • Reagent stoichiometry : A 2:1 molar ratio of LiBr to nitrile ensures complete demethylation .

  • Acid workup : Hydrochloric acid neutralizes excess base, precipitating the product with 67–70% yield .

Limitations

  • High Energy Demand : Prolonged heating at 180°C increases operational costs .

  • Byproduct Formation : Overdemethylation or ring halogenation occurs with extended reaction times .

Aldoxime Dehydration and Amide Dehydration

Aldoxime Route

3,4-Dimethoxybenzaldehyde reacts with hydroxylamine to form aldoxime, which undergoes dehydration using acetic anhydride or thionyl chloride . While this method achieves 75–80% yield, it requires toxic dehydrating agents and generates corrosive byproducts .

Amide Dehydration

Phosphorus pentachloride (PCl₅) dehydrates 3,4-dimethoxybenzamide to the nitrile . Despite high yields (85–90%), PCl₅’s moisture sensitivity and hazardous handling limit its industrial adoption .

Transition Metal-Catalyzed Cyanation

Palladium-Catalyzed Coupling

Halogenated 3,4-dimethoxybenzene derivatives react with cyanide sources (e.g., KCN) via palladium catalysis . For example, 3,4-dimethoxyiodobenzene and CuCN in dimethylacetamide yield 78% product at 120°C .

Challenges:

  • Cyanide Toxicity : Requires stringent safety protocols.

  • Substrate Cost : Iodinated aromatics are expensive compared to phenylacetic acid .

Comparative Evaluation of Methods

Yield and Cost Analysis

MethodYield (%)Relative CostKey Advantage
Decarboxylation (FeCl₃)82LowMild conditions, low toxicity
Alkali demethylation67–70ModerateUtilizes stable intermediates
Aldoxime dehydration75–80HighHigh purity
Pd-catalyzed cyanation78Very highBroad substrate scope

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

Scientific Research Applications

Synthesis of Organic Compounds

3,4-Dimethoxybenzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is often used in:

  • Nucleophilic Substitution Reactions : The nitrile group can be transformed into amines or other functional groups through hydrolysis or reduction processes.
  • Aromatic Compound Synthesis : Its methoxy groups enhance electrophilicity, facilitating further substitution reactions on the aromatic ring.

Pharmaceutical Development

The compound has been investigated for its potential pharmaceutical applications:

  • Anticancer Agents : Research indicates that derivatives of 3,4-Dimethoxybenzonitrile exhibit cytotoxic effects against specific cancer cell lines. For instance, studies have shown that modifications to the compound can lead to enhanced activity against breast cancer cells.
  • Neuroactive Compounds : Some derivatives have been explored for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Material Science

In material science, this compound is utilized in:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
  • Dyes and Pigments : The compound's vibrant color properties make it suitable for developing dyes used in textiles and coatings.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several derivatives of this compound. The results indicated that specific modifications led to a significant increase in cytotoxicity against MCF-7 breast cancer cells. The study highlighted that the introduction of additional functional groups could enhance the compound's efficacy.

Case Study 2: Neuroprotective Effects

Research conducted at a prominent university explored the neuroprotective effects of this compound derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that certain derivatives could reduce cell death and preserve cellular function, indicating potential therapeutic applications for neurodegenerative disorders.

Comparative Applications Table

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for various chemical reactionsSynthesis of aromatic compounds
Pharmaceutical DevelopmentPotential anticancer and neuroactive agentsDerivatives targeting cancer cell lines
Material ScienceUsed in polymer synthesis and dye productionDevelopment of

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. These interactions can lead to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Methoxy-Substituted Benzonitriles

Compound Name CAS Number Substituent Positions Molecular Formula Molar Mass (g/mol) Key Applications
3,4-Dimethoxybenzonitrile 2024-83-1 3,4-OCH₃ C₉H₉NO₂ 163.17 Pharmaceutical synthesis
2,6-Dimethoxybenzonitrile - 2,6-OCH₃ C₉H₉NO₂ 163.17 Agrochemical intermediates
3,5-Dimethoxybenzonitrile - 3,5-OCH₃ C₉H₉NO₂ 163.17 Specialty polymers
3,4-Difluoro-2-methoxybenzonitrile 886496-72-6 2-OCH₃, 3,4-F C₈H₅F₂NO 183.13 Fluorinated material precursors

Key Observations :

  • Regiochemical Effects : The 3,4-dimethoxy substitution enhances electron density on the benzene ring, favoring electrophilic substitution reactions, unlike 2,6- or 3,5-isomers, which exhibit steric or electronic hindrance .
  • Fluorinated Analogues : 3,4-Difluoro-2-methoxybenzonitrile introduces fluorine atoms, improving thermal stability and lipophilicity for agrochemical applications .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility (Polar Solvents) Reactivity Notes
This compound 68 High in THF, ACN Prone to nucleophilic attack at nitrile
Benzeneacetonitrile, 3,4-dimethoxy - Moderate in methanol Less reactive nitrile due to α-CH₂ group
3,5-Dichlorobenzonitrile 96–98 Low in polar solvents Electrophilic halogen substituents enhance SNAr reactivity

Key Findings :

  • The Schmidt reaction for this compound outperforms traditional cyanation methods in yield and reaction time .
  • Fluorinated derivatives require harsher conditions (e.g., elevated temperatures) due to reduced ring activation .

Biological Activity

3,4-Dimethoxybenzonitrile (DMBN), a chemical compound with the molecular formula C10H11NO2, has garnered attention for its diverse biological activities. This article explores the biological properties of DMBN, synthesizing findings from various studies and reports, and presenting data in a structured manner.

Chemical Structure and Properties

The structure of this compound features two methoxy groups attached to a benzene ring, with a cyano group (-C≡N) at the para position. This configuration influences its reactivity and biological interactions.

Synthesis Methods

DMBN can be synthesized through several methods, including:

  • From 3,4-Dimethoxyphenylacetic acid : Utilizing sodium nitrite and ferric chloride as catalysts, this method yields DMBN with high efficiency (up to 90% yield) under mild conditions .
  • Aldoxime Dehydration : Involves dehydration of 3,4-dimethoxybenzaldehyde to form DMBN .

Antibacterial Activity

DMBN has been investigated for its antibacterial properties. A study on derivatives of 3,4-dimethoxyphenyl ethyl thiourea demonstrated that modifications at the ortho, meta, and para positions significantly enhanced antibacterial activity against various microorganisms. The presence of methoxy groups was noted to contribute positively to this effect .

Antiviral Activity

Research indicates that certain derivatives of DMBN exhibit antiviral properties. Specifically, compounds containing DMBN moieties have shown promising activity against influenza A (H1N1) and Coxsackie B3 viruses. The antiviral efficacy is attributed to structural features that allow interaction with viral components .

Anti-HIV Activity

While some compounds derived from DMBN have been tested for anti-HIV activity, results indicate limited potency and selectivity. The bulky groups present in certain derivatives may hinder their effectiveness against HIV .

Case Studies and Experimental Findings

Several studies have highlighted the biological potential of DMBN:

  • Study on Antibacterial Activity : A series of 3,4-dimethoxyphenyl ethyl thiourea derivatives were synthesized and tested. The findings revealed that compounds with halogen substitutions exhibited increased antibacterial activity compared to their parent compounds .
  • Antiviral Evaluation : In vitro tests showed that certain DMBN derivatives had significant cytotoxic effects while also demonstrating antiviral activity against specific viral strains. This dual action suggests potential for therapeutic applications in viral infections .

Summary of Biological Activities

Activity Type Findings Reference
AntibacterialEnhanced activity with structural modifications
AntiviralActive against H1N1 and Coxsackie B3 viruses
Anti-HIVLimited potency observed

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3,4-Dimethoxybenzonitrile, and how can reaction conditions be optimized?

this compound (CAS 2024-83-1) is typically synthesized via cyanation of halogenated precursors or methoxylation of nitrile-containing intermediates. For example, nucleophilic substitution of 3,4-dimethoxybromobenzene with a cyanide source (e.g., CuCN or NaCN) under reflux conditions can yield the target compound. Optimization involves controlling temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and catalyst selection (e.g., Pd for cross-coupling) to minimize byproducts like dehalogenated or over-methoxylated species . Purity validation via HPLC or GC-MS is critical, as residual solvents or unreacted precursors may interfere with downstream applications.

Q. How should researchers characterize the structural identity and purity of this compound?

  • Spectroscopic Analysis : Use 1^1H/13^{13}C NMR to confirm methoxy (-OCH3_3) and nitrile (-C≡N) group positions. Compare chemical shifts with analogous compounds (e.g., 3,5-dimethoxybenzonitrile, δ1^1H ~3.8 ppm for methoxy) .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%, as reported in commercial samples) .
  • Crystallography : While no direct data exists for this compound, X-ray diffraction of its isomer (2,5-dimethoxybenzonitrile) reveals a monoclinic lattice (space group P21_1/n), suggesting similar packing behaviors for structural analogs .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-donating methoxy groups at the 3- and 4-positions activate the aromatic ring toward electrophilic substitution but may deactivate nitrile-directed metalation. For Suzuki-Miyaura coupling, the nitrile group can act as a directing group, but steric hindrance from methoxy substituents may reduce catalytic efficiency. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in functionalization .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting of methoxy peaks) may arise from conformational isomerism or solvent effects. Strategies include:

  • Variable-Temperature NMR : To identify dynamic rotational barriers in sterically hindered derivatives.
  • Isotopic Labeling : Use 15^{15}N-labeled nitriles to trace coupling patterns.
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 2,5-dimethoxybenzonitrile, where crystallographic data validates bond angles and torsional strain) .

Q. Research Gaps and Future Directions

  • Synthetic Limitations : Current routes lack optimization for scalability. Green chemistry approaches (e.g., photocatalytic cyanation) remain unexplored .
  • Applications : Potential as a ligand in coordination chemistry or precursor for agrochemicals requires validation .

Properties

IUPAC Name

3,4-dimethoxybenzonitrile
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InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEQIDSFSBWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NO2
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DSSTOX Substance ID

DTXSID40942354
Record name 3,4-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
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CAS No.

2024-83-1, 23024-83-1
Record name 3,4-Dimethoxybenzonitrile
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Record name 3,4-Dimethoxybenzoic acid nitrile
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Record name 3,4-Dimethoxybenzonitrile
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Synthesis routes and methods I

Procedure details

An oven dried screw cap test tube was charged with NaCN (107 mg, 2.184 mmol), dried KI (60 mg, 0.361 mmol, 20 mol %) and CuI (34 mg, 0.210 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromo-3,4-dimethoxybenzene (260 μL, 1.807 mmol), N,N′-dimethylethylenediamine (195 μL, 1.832 mmol) and anhydrous toluene (1.2 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with formation of the title product (confirmed by GC-MS).
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107 mg
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195 μL
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CuI
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34 mg
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1 mL
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1 mL
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2 mL
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Synthesis routes and methods II

Procedure details

A Schlenk tube was charged with NaCN (204 mg, 4.16 mmol), CuI (66 mg, 0.35 mmol, 10 mol %), and KI (114 mg, 0.687 mmol, 20 mol %), briefly evacuated and backfilled with argon three times. Anhydrous toluene (2.4 mL), N,N′-dimethylethylenediamine (370 μL, 3.48 mmol), and 4-bromoveratrole (500 μL, 3.46 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aq ammonia (2 mL), and extracted with ethyl acetate (4×4 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by distillation at reduced pressure (bp 160° C. @ 1 Torr) to provide the desired product as pale yellow solid (500 mg, 91% yield). Mp 60-62° C. (lit. 63.0-63.5° C., See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898): δ 7.29 (dd, J=8.3, J=2.0, 1H), 7.08 (d, J=2.0, 1H), 6.91 (d, J=8.3, 1H), 3.94 (s, 3H), 3.91 (s, 3H); 13C NMR (100 MHz, CDCl3): δ 153.2, 149.6, 126.9, 119.7, 114.3, 111.6, 104.3, 56.54, 56.51; IR (neat, cm−1): 2225, 1598, 1583, 1519, 1245, 1158, 1139, 1018, 876, 811, 617. Anal. Calcd. for C9H9NO2: C, 66.25; H, 5.56; N, 8.58. Found: C, 66.02; H, 5.72; N, 8.69.
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204 mg
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CuI
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66 mg
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2.4 mL
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370 μL
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500 μL
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2 mL
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Yield
91%

Synthesis routes and methods III

Procedure details

3,4-Dimethoxy-benzaldehyde (287 g, 1.73 moles) in ethanol (1 liter) is treated with a solution of hydroxylamine hydrochloride (147 g, 2.12 moles) in water (200 ml) followed by addition of 17N sodium hydroxide (150 ml). The reaction mixture is stirred overnight at room temperature, poured on ice, and solid carbon dioxide is added until the solution is neutral. Extraction with methylene chloride followed by drying and evaporation of the extracts gives an orange oil. Distilled acetic anhydride (410 g, 4.0 moles) is added dropwise to the oil. When the addition is complete, the mixture is heated at reflux for 0.5 hour, poured into water and stirred for 0.5 hour. The reaction mixture is extracted with diethyl ether and the organic extract is dried and evaporated to give an orange oil. The oil is distilled at 135°-140° C/0.5 mm and dissolved in methylene chloride. The solution is washed with 2N sodium hydroxide, dried and evaporated to give the title compound; nmr (CDCl3) δ 3.94 (s, 6H) and 7.2 (m, 3H). EXAMPLE 2
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287 g
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147 g
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200 mL
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150 mL
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410 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dimethoxybenzonitrile
3,4-Dimethoxybenzonitrile
3,4-Dimethoxybenzonitrile
3,4-Dimethoxybenzonitrile
3,4-Dimethoxybenzonitrile
3,4-Dimethoxybenzonitrile

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